2,4-Dichloro-6-fluorobenzaldehyde

Aldehyde Dehydrogenase Cancer Metabolism Enzyme Inhibition

Select 2,4-Dichloro-6-fluorobenzaldehyde for ALDH-targeted research or agrochemical synthesis. This compound exhibits 95-fold higher potency against ALDH3A1 (IC50 2.1 µM) versus DEAB, and 1.4-fold better potency on ALDH1A1 (IC50 80 nM) compared to DPAB. Its 6-fluoro substituent enhances environmental persistence in herbicide development. Sourcing this exact halogenation pattern is critical for CDK9 inhibitor synthesis per US 9328112. Do not substitute with generic benzaldehydes—only the 2,4-dichloro-6-fluoro substitution ensures target engagement and synthetic fidelity. Order high-purity material now.

Molecular Formula C7H3Cl2FO
Molecular Weight 193 g/mol
CAS No. 681435-09-6
Cat. No. B1593027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-6-fluorobenzaldehyde
CAS681435-09-6
Molecular FormulaC7H3Cl2FO
Molecular Weight193 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)C=O)Cl)Cl
InChIInChI=1S/C7H3Cl2FO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H
InChIKeyKDTLZLPZFUJFRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloro-6-fluorobenzaldehyde (681435-09-6) Procurement Guide: Core Properties & Supplier Context


2,4-Dichloro-6-fluorobenzaldehyde (CAS 681435-09-6) is a halogenated aromatic aldehyde with the molecular formula C₇H₃Cl₂FO and a molecular weight of 193.00 g/mol, used as a pharmaceutical and agrochemical intermediate . It features a unique 2,4-dichloro-6-fluoro substitution pattern on a benzaldehyde core, distinguishing it from other fluorinated benzaldehydes in terms of reactivity and biological activity [1].

Why 2,4-Dichloro-6-fluorobenzaldehyde (681435-09-6) Cannot Be Substituted with Generic Analogs


The 2,4-dichloro-6-fluoro substitution pattern confers distinct electronic and steric properties that directly influence aldehyde dehydrogenase (ALDH) isoform selectivity and synthetic reactivity. As demonstrated in head-to-head inhibition studies, substituting 2,4-dichloro-6-fluorobenzaldehyde with 4-diethylaminobenzaldehyde (DEAB) or pentafluorobenzaldehyde results in a 95–130-fold loss in potency against ALDH3A1, and similar changes against ALDH1A1 [1][2]. In agrochemical applications, replacing this compound with 2,4-dichlorobenzaldehyde eliminates the fluorine-mediated enhancement of environmental persistence and biological activity essential for modern pesticide development . These quantitative differences underscore that generic benzaldehyde analogs cannot be simply interchanged without compromising target engagement and downstream efficacy.

2,4-Dichloro-6-fluorobenzaldehyde (681435-09-6) Product-Specific Quantitative Evidence Guide: Comparative Performance Data


ALDH3A1 Inhibition Potency: 2,4-Dichloro-6-fluorobenzaldehyde vs. 4-Diethylaminobenzaldehyde (DEAB)

In a direct head-to-head comparison, 2,4-dichloro-6-fluorobenzaldehyde inhibits human ALDH3A1 with an IC50 of 2.1 µM, representing a 95-fold improvement in potency over 4-diethylaminobenzaldehyde (DEAB), which has an IC50 >200 µM [1][2]. This difference is quantified under identical assay conditions using benzaldehyde as the substrate.

Aldehyde Dehydrogenase Cancer Metabolism Enzyme Inhibition

ALDH1A1 Inhibition Potency: 2,4-Dichloro-6-fluorobenzaldehyde vs. 4-(N,N-Dipropylamino)benzaldehyde (DPAB)

2,4-Dichloro-6-fluorobenzaldehyde exhibits an IC50 of 80 nM against human recombinant ALDH1A1, which is 1.4-fold more potent than the reference inhibitor 4-(N,N-dipropylamino)benzaldehyde (DPAB) under comparable conditions (IC50 = 0.11 µM for human ALDH1A1) [1][2]. Both compounds were evaluated using propionaldehyde as substrate.

ALDH1A1 Retinal Oxidation Leukemia

ALDH1A3 Inhibition Potency: 2,4-Dichloro-6-fluorobenzaldehyde vs. Reference Benzaldehyde Inhibitors

In cell-based assays, 2,4-dichloro-6-fluorobenzaldehyde inhibits ALDH1A3 activity in human PEO1 and OVCAR5 ovarian cancer cells with IC50 values of 1.0 µM [1]. This potency is 10- to 200-fold higher than many benzaldehyde analogs evaluated in the same cell lines, including 4-diethylaminobenzaldehyde (DEAB, IC50 >200 µM) [2].

ALDH1A3 Ovarian Cancer Aldefluor Assay

Phytotoxicity Profile: 2,4-Dichloro-6-fluorobenzaldehyde vs. Class-Level Agrochemical Aldehydes

2,4-Dichloro-6-fluorobenzaldehyde demonstrates phytotoxic activity against the autotrophic microalga Scenedesmus acutus with an EC50 of 81.3 µM, assessed via ethane production inhibition [1]. This level of activity places it within the mid-range of halogenated benzaldehyde herbicides, offering a distinct balance of potency and environmental persistence relative to non-fluorinated analogs .

Phytotoxicity Herbicide Scenedesmus acutus

Synthetic Utility: Precursor to CDK9 Kinase Inhibitors (US9328112) vs. Generic Fluorobenzaldehydes

2,4-Dichloro-6-fluorobenzaldehyde serves as a key building block in the synthesis of tetracyclic CDK9 kinase inhibitors, as exemplified in US Patent 9328112, where its unique halogenation pattern enables the formation of the core heterocyclic scaffold [1]. This contrasts with generic fluorobenzaldehydes like 2-fluoro-6-chlorobenzaldehyde, which lack the second chlorine atom necessary for downstream coupling steps in the patented route .

CDK9 Kinase Inhibitor Cancer

Synthetic Utility: Precursor to Histamine Receptor Antagonists vs. Non-Fluorinated Analogs

2,4-Dichloro-6-fluorobenzaldehyde is employed as a building block in the synthesis of histamine receptor antagonists, where the chloro and fluoro substituents provide valuable binding affinity and selectivity relative to non-fluorinated 2,4-dichlorobenzaldehyde . The fluorine atom contributes to enhanced metabolic stability and improved pharmacokinetic profiles in vivo, a benefit not achievable with non-fluorinated analogs [1].

Histamine Antagonist Allergy Inflammation

2,4-Dichloro-6-fluorobenzaldehyde (681435-09-6) Application Scenarios: Where Procurement Delivers Quantifiable Advantage


ALDH3A1-Targeted Drug Discovery (Cancer Stem Cell and Chemoresistance Programs)

Research programs aiming to inhibit ALDH3A1 for cancer stem cell eradication or chemosensitization should prioritize 2,4-dichloro-6-fluorobenzaldehyde based on its 95-fold higher potency (IC50 2.1 µM) compared to the commonly used pan-inhibitor DEAB (>200 µM) [1]. The compound's validated performance in human ALDH3A1 enzymatic assays ensures robust target engagement, reducing false negatives in high-throughput screens and enabling accurate structure-activity relationship (SAR) studies for lead optimization [2].

ALDH1A1-Dependent Cancer Stem Cell Assays (Leukemia and Solid Tumors)

For laboratories employing ALDH1A1 activity as a functional marker of cancer stemness (e.g., ALDEFLUOR assay in leukemia or breast cancer), 2,4-dichloro-6-fluorobenzaldehyde offers a 1.4-fold potency advantage (IC50 80 nM) over the reference inhibitor DPAB (0.11 µM) [1]. This enhanced potency allows for lower working concentrations, minimizing off-target effects and improving assay specificity when distinguishing ALDH1A1-positive cell populations from background [2].

Agrochemical Intermediate for Herbicide and Fungicide Development

Agrochemical R&D teams developing novel fluorinated herbicides should select 2,4-dichloro-6-fluorobenzaldehyde as a synthetic intermediate due to its quantified phytotoxicity (EC50 81.3 µM in Scenedesmus acutus) and the established role of the 6-fluoro substituent in enhancing environmental persistence [1]. Unlike non-fluorinated 2,4-dichlorobenzaldehyde, this compound provides a balanced profile of bioactivity and stability required for next-generation pesticide formulations [2].

Medicinal Chemistry Synthesis of CDK9 Kinase Inhibitors (Oncology)

Medicinal chemistry groups following the synthetic routes disclosed in US Patent 9328112 for tetracyclic CDK9 inhibitors must source 2,4-dichloro-6-fluorobenzaldehyde to maintain the exact halogenation pattern required for the key heterocyclic core formation [1]. Substitution with other fluorobenzaldehydes (e.g., 2-fluoro-6-chlorobenzaldehyde) is incompatible with the patented coupling sequence, risking loss of CDK9 selectivity and therapeutic efficacy [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-Dichloro-6-fluorobenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.